N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
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Description
N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H18F2N4O2 and its molecular weight is 348.354. The purity is usually 95%.
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Biological Activity
N-(3-(difluoromethoxy)phenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H23F2N6O. The compound features a pyridazine core, which is known for its diverse biological activities, particularly in the development of antitumor agents and enzyme inhibitors.
Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymes : Many pyridazine derivatives have been identified as inhibitors of monoamine oxidases (MAO), which are crucial in regulating neurotransmitter levels. For instance, studies have shown that certain derivatives can selectively inhibit MAO-B with IC50 values in the low micromolar range, suggesting potential applications in treating neurodegenerative disorders .
- Antitumor Activity : The compound's structure suggests it may inhibit key pathways involved in cancer cell proliferation. Pyrazole derivatives, closely related to pyridazines, have demonstrated significant inhibitory effects against various cancer cell lines by targeting specific kinases and receptors associated with tumor growth .
- Anti-inflammatory Properties : There is evidence that similar compounds exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups such as difluoromethoxy enhances the compound's potency against certain targets by increasing the electron deficiency of the aromatic system, potentially improving binding affinity to biological receptors .
- Piperidine Moiety : The piperidine ring contributes to the overall lipophilicity and conformational flexibility of the compound, which are critical for optimal interaction with biological targets .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antitumor Efficacy : A study evaluated a series of pyridazine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications led to enhanced cytotoxicity compared to standard therapies like doxorubicin, highlighting the potential for developing new anticancer agents based on this scaffold .
- Inhibition Studies : Another research focused on the inhibitory effects on MAO-B, demonstrating that certain derivatives achieved significant inhibition at low concentrations. This suggests that this compound could be further developed as a therapeutic agent for neurological conditions .
Summary Table of Biological Activities
Activity Type | Related Compounds | IC50/Effectiveness |
---|---|---|
MAO-B Inhibition | Pyridazinones | IC50 ~ 0.75 μM |
Antitumor Activity | Pyridazine derivatives | Significant cytotoxicity in MCF-7 and MDA-MB-231 |
Anti-inflammatory | Various pyrazole derivatives | Notable reduction in inflammation markers |
Properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-6-piperidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c18-17(19)25-13-6-4-5-12(11-13)20-16(24)14-7-8-15(22-21-14)23-9-2-1-3-10-23/h4-8,11,17H,1-3,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCDDTRSWSLGTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.